2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid
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Overview
Description
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-2-methylquinoline.
Etherification: The 8-methoxy-2-methylquinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ether linkage.
Acidification: The resulting product is then acidified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: A simpler analog with similar structural features.
2-Methylquinoline: Lacks the methoxy and acetic acid functionalities.
Quinoline-4-carboxylic acid: Contains a carboxylic acid group but lacks the methoxy and ether linkages.
Uniqueness
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid is unique due to the presence of both the methoxy group and the acetic acid moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(8-methoxy-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-6-11(18-7-12(15)16)9-4-3-5-10(17-2)13(9)14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
XQVDWHZPGSEHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)OCC(=O)O |
Origin of Product |
United States |
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